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Compound of Interest

Compound Name: 3,5-Diamino-4-methylbenzoic acid

Cat. No.: B1361603 Get Quote

Introduction
3,5-Diamino-4-methylbenzoic acid is a substituted aromatic carboxylic acid with potential

applications in medicinal chemistry and materials science. Its structural features, including a

benzoic acid core with two electron-donating amino groups and a methyl group, give rise to a

unique electronic environment that can be elucidated through spectroscopic techniques. This

guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR) and

Infrared (IR) spectroscopic data for 3,5-Diamino-4-methylbenzoic acid. The interpretations

herein are grounded in fundamental spectroscopic principles and comparative data from

structurally related molecules, offering a robust framework for researchers, scientists, and drug

development professionals.

Molecular Structure and Atom Numbering
For clarity in the assignment of spectroscopic signals, the atoms of 3,5-Diamino-4-
methylbenzoic acid are numbered as illustrated in the diagram below.

Caption: Numbering scheme for 3,5-Diamino-4-methylbenzoic acid.

¹H NMR Spectroscopy: Predicted Data and
Interpretation
The ¹H NMR spectrum of 3,5-Diamino-4-methylbenzoic acid is predicted to be relatively

simple due to the symmetry of the substitution pattern on the aromatic ring. The following table
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summarizes the expected chemical shifts, multiplicities, and integrations for the protons in a

typical deuterated solvent like DMSO-d₆. The use of DMSO-d₆ is often preferred for benzoic

acids as it can solubilize the compound and allows for the observation of exchangeable protons

(-COOH and -NH₂).

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

H-2, H-6 ~6.8 - 7.2 Singlet 2H

-CH₃ (C8) ~2.1 - 2.3 Singlet 3H

-NH₂ (N1, N2) ~4.5 - 5.5 (broad) Singlet (broad) 4H

-COOH (C7) >10.0 (broad) Singlet (broad) 1H

Causality Behind Experimental Choices and Interpretation:

Solvent Selection: DMSO-d₆ is a polar aprotic solvent that is an excellent choice for this

molecule. It readily dissolves the polar benzoic acid and its hydrogen-bonding capabilities

slow down the exchange rate of the acidic -COOH and basic -NH₂ protons with residual

water, making them observable as broad singlets.

Aromatic Protons (H-2, H-6): The two amino groups and the methyl group are all electron-

donating groups. This results in increased electron density on the aromatic ring, causing the

aromatic protons to be shielded and appear at a relatively upfield chemical shift compared to

benzene (δ 7.36 ppm). Due to the symmetrical substitution, H-2 and H-6 are chemically

equivalent and are not coupled to any adjacent protons, thus they are expected to appear as

a single singlet.

Methyl Protons (-CH₃): The methyl protons are attached to an sp²-hybridized carbon of the

aromatic ring and are expected to resonate in the typical range for aryl methyl groups. The

singlet multiplicity is due to the absence of adjacent protons.

Amino Protons (-NH₂): The chemical shift of amino protons can vary significantly depending

on the solvent, concentration, and temperature due to hydrogen bonding and exchange. In

DMSO-d₆, they are typically observed as a broad singlet.
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Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid is highly deshielded due

to the electronegativity of the adjacent oxygen atoms and intramolecular hydrogen bonding.

It is expected to appear as a very broad singlet at a downfield chemical shift, often above 10

ppm.

¹³C NMR Spectroscopy: Predicted Data and
Interpretation
The ¹³C NMR spectrum provides valuable information about the carbon framework of the

molecule. The predicted chemical shifts are based on the known substituent effects of amino,

methyl, and carboxyl groups on a benzene ring.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C=O (C7) ~168 - 172

C-3, C-5 ~145 - 150

C-1 ~128 - 132

C-4 ~120 - 125

C-2, C-6 ~110 - 115

-CH₃ (C8) ~15 - 20

Interpretation of Predicted ¹³C Chemical Shifts:

Carbonyl Carbon (C-7): The carbonyl carbon of the carboxylic acid is significantly deshielded

and appears at a characteristic downfield chemical shift.

Carbons Bearing Amino Groups (C-3, C-5): The amino groups are strong electron-donating

groups, which cause a significant deshielding effect on the carbons to which they are

attached (ipso-carbons).

Quaternary Carbons (C-1 and C-4): The chemical shifts of the other quaternary carbons are

influenced by the combined effects of the attached and neighboring substituents.
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Aromatic CH Carbons (C-2, C-6): The ortho and para positions relative to the electron-

donating amino groups experience increased electron density, leading to a shielding effect

and an upfield shift for C-2 and C-6.

Methyl Carbon (C-8): The methyl carbon is expected to resonate in the typical aliphatic

region.

Infrared (IR) Spectroscopy: Predicted Data and
Interpretation
The IR spectrum is instrumental in identifying the functional groups present in 3,5-Diamino-4-
methylbenzoic acid. The following table outlines the predicted characteristic absorption

bands.

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

O-H stretch (carboxylic acid) 2500-3300 (very broad) Strong, Broad

N-H stretch (primary amine) 3300-3500 Medium, Doublet

C-H stretch (aromatic) 3000-3100 Medium

C-H stretch (methyl) 2850-2960 Medium

C=O stretch (carboxylic acid) 1680-1710 Strong

C=C stretch (aromatic) 1550-1650 Medium to Strong

C-N stretch (aromatic amine) 1250-1350 Medium

Interpretation of Predicted IR Absorption Bands:

O-H Stretch: The O-H stretch of the carboxylic acid appears as a very broad band due to

strong intermolecular hydrogen bonding, often overlapping with the C-H stretching region.[1]

N-H Stretch: Primary amines typically show two N-H stretching bands (symmetric and

asymmetric) in the 3300-3500 cm⁻¹ region.
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C=O Stretch: The carbonyl stretch of the carboxylic acid is a strong, sharp absorption. Its

position can be influenced by conjugation with the aromatic ring and hydrogen bonding. For

aromatic carboxylic acids, this peak generally falls between 1710 and 1680 cm⁻¹.[2]

C=C Aromatic Stretch: The aromatic ring gives rise to characteristic C=C stretching

vibrations in the 1550-1650 cm⁻¹ region.

C-N Stretch: The stretching vibration of the C-N bond of the aromatic amine is expected in

the fingerprint region.

Experimental Protocols: A Self-Validating System
NMR Sample Preparation (Illustrative Protocol):

Accurately weigh approximately 10-20 mg of 3,5-Diamino-4-methylbenzoic acid.

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Gently vortex the sample to ensure complete dissolution.

Transfer the solution to a 5 mm NMR tube.

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

Trustworthiness of the Protocol: The use of a standard deuterated solvent and a high-field

NMR instrument ensures high-resolution spectra. The chemical shifts should be referenced to

the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

IR Spectroscopy (ATR-FTIR Protocol):

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by

wiping it with isopropanol.

Record a background spectrum of the empty ATR crystal.

Place a small amount of the solid 3,5-Diamino-4-methylbenzoic acid powder onto the

crystal.
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Apply pressure using the ATR anvil to ensure good contact between the sample and the

crystal.

Record the sample spectrum.

Trustworthiness of the Protocol: ATR-FTIR is a rapid and reliable technique for solid samples,

requiring minimal sample preparation. The background correction is crucial for obtaining an

accurate spectrum of the sample.

Workflow for Spectroscopic Analysis
The logical flow for the complete spectroscopic characterization of a novel compound like 3,5-
Diamino-4-methylbenzoic acid is depicted below.

Spectroscopic Analysis Workflow

Compound Synthesis & Purification

¹H NMR Spectroscopy ¹³C NMR Spectroscopy IR Spectroscopy

Data Integration & Structural Elucidation

Final Structure Confirmation

Click to download full resolution via product page

Caption: A generalized workflow for spectroscopic analysis.

Conclusion
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This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, and IR

spectra of 3,5-Diamino-4-methylbenzoic acid. The interpretations are based on established

spectroscopic principles and data from analogous compounds. This information serves as a

valuable resource for the identification and characterization of this molecule in research and

development settings. It is important to note that while these predictions are based on sound

scientific reasoning, experimental verification is the ultimate standard for structural

confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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